

Commercial Availability and Synthetic Utility of Methyl 3-nitroisonicotinate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 3-nitroisonicotinate

Cat. No.: B171716

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Introduction

Methyl 3-nitroisonicotinate is a key heterocyclic building block in medicinal chemistry and materials science. Its pyridine core, substituted with both an electron-withdrawing nitro group and a methyl ester, provides a versatile platform for the synthesis of a wide array of more complex molecules. This technical guide details the commercially available sources of **Methyl 3-nitroisonicotinate**, provides a detailed experimental protocol for a key synthetic transformation, and illustrates the associated workflow.

Commercial Availability

Methyl 3-nitroisonicotinate (CAS No. 103698-10-8) is readily available from a variety of chemical suppliers. The compound is typically offered as a liquid with purities generally ranging from 95% to 97%. Below is a summary of representative commercial sources and their product specifications.

Supplier	Purity	Available Quantities
CymitQuimica	97%	100mg, 250mg, 1g, 5g
BenchChem	~95%	Inquiry-based packaging
ChemicalBook	98%, 99%	Inquiry-based (kg scale available)
Biosynth	Inquiry-based	
Ambeed	Inquiry-based	

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Key Synthetic Transformation: Reduction to Methyl 3-aminoisonicotinate

A foundational reaction of **Methyl 3-nitroisonicotinate** is the selective reduction of the nitro group to an amine, yielding Methyl 3-aminoisonicotinate. This transformation is pivotal as it installs a nucleophilic amino group that can be further functionalized, opening avenues to a diverse range of pharmaceutical scaffolds and other advanced materials.^[1] Catalytic hydrogenation is a common and efficient method for this conversion.^{[1][2]}

Experimental Protocol: Catalytic Hydrogenation

This protocol outlines the reduction of **Methyl 3-nitroisonicotinate** to Methyl 3-aminoisonicotinate using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.^[1]

Materials:

- **Methyl 3-nitroisonicotinate**
- 10% Palladium on carbon (Pd/C) (5-10 mol%)
- Methanol or Ethanol (solvent)

- Hydrogen gas (H₂)
- Inert gas (Argon or Nitrogen)
- Reaction flask (e.g., round-bottom flask or Parr shaker vessel)
- Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr shaker)
- Magnetic stirrer and stir bar
- Filtration apparatus (e.g., Büchner funnel with celite)
- Rotary evaporator

Procedure:

- **Reaction Setup:** To a reaction flask containing a magnetic stir bar, add **Methyl 3-nitroisonicotinate**.
- **Solvent Addition:** Add methanol or ethanol as the solvent.
- **Inerting:** Flush the flask with an inert gas (Argon or Nitrogen) to remove air.
- **Catalyst Addition:** Carefully add 10% Pd/C (5-10 mol%) to the reaction mixture under the inert atmosphere.
- **Hydrogenation:** Securely attach the flask to the hydrogenation apparatus. Evacuate the inert gas and backfill with hydrogen gas. Repeat this cycle three times. Pressurize the vessel to 1–3 atm with hydrogen.
- **Reaction:** Stir the reaction mixture vigorously at a temperature between 25–60°C. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete, carefully vent the hydrogen gas and flush the flask with an inert gas.

- Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent to ensure complete recovery of the product.
- Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Methyl 3-aminoisonicotinate. Further purification can be achieved by recrystallization or column chromatography if necessary.

An alternative method for this reduction involves the use of sodium borohydride (NaBH_4) in the presence of a nickel(II) chloride (NiCl_2) catalyst in a solvent like tetrahydrofuran (THF), which has been reported to achieve a yield of 88%.^[1]

Visualizing the Workflow

The following diagram illustrates the key steps in the catalytic hydrogenation of **Methyl 3-nitroisonicotinate**.



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Caption: Experimental workflow for the reduction of **Methyl 3-nitroisonicotinate**.

Applications in Drug Development and Research

Methyl 3-nitroisonicotinate and its derivatives are of significant interest to the pharmaceutical industry. The pyridine scaffold is a privileged structure found in numerous approved drugs.^[1] The transformation of the nitro group into an amine allows for the construction of various functionalized pyridine derivatives, enabling the development of novel active pharmaceutical ingredients (APIs).^[1] For instance, this compound is a precursor for the synthesis of 3- ^{18}F fluoro-4-aminopyridine, a potential positron emission tomography (PET) tracer for imaging demyelination in neurological diseases.

Conclusion

Methyl 3-nitroisonicotinate is a commercially accessible and synthetically versatile building block. The straightforward reduction of its nitro group provides a reliable entry point to a wide range of functionalized pyridine derivatives, making it a valuable resource for researchers and professionals in drug discovery and materials science. The provided protocol for catalytic hydrogenation offers a robust method for one of the most critical transformations of this compound.

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References

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- 2. Methyl Isonicotinate, 98%|Buy Online [benchchem.com]
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